1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride
Description
Key Structural Comparisons
Structural Implications
- Steric Effects : The 3,5-dimethyl groups increase steric bulk, limiting rotational flexibility around the adamantane’s bridgehead positions.
- Hydrophilicity : The hydrochloride salt enhances solubility in aqueous media compared to free-base adamantane amines.
- Bioactivity : The ethanamine side chain may modulate receptor interactions, though specific pharmacological data are not available in the provided sources.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-adamantyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14;/h10-11H,4-9,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFNIKYWULXIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)(CC(C3)(C2)C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352444-60-1 | |
| Record name | 1-(3,5-dimethyladamantan-1-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dimethyladamantane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalysts: Acid catalysts to facilitate the reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including crystallization and filtration to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary amines
Substitution: Formation of substituted adamantane derivatives
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has the molecular formula C14H25N·HCl and a molecular weight of 243.81 g/mol. Its adamantane structure allows for unique interactions with biological systems and makes it a valuable building block in organic synthesis.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure facilitates the formation of various derivatives through chemical reactions such as oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Alkyl halides + Base | Substituted adamantane derivatives |
Biology
- Cellular Studies : Research has utilized this compound to explore its effects on cellular processes. For instance, studies involving human fibroblast cells (MRC-5) and neuroblastoma cells (SH-SY5Y) have shown potential cytoprotective effects at varying concentrations .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential application in treating neurological disorders due to its structural similarity to other adamantane derivatives like memantine and amantadine, which are used in Alzheimer's disease treatment and as antiviral agents respectively.
Industry
- Material Science : In industrial applications, this compound is explored for developing advanced materials and polymers due to its stable chemical properties and ability to form strong intermolecular interactions.
Case Studies
- Anti-inflammatory Research : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity when tested against human fibroblast cells. The results indicated a dose-dependent response with calculated EC50 values showing efficacy at lower concentrations .
- Synthesis of Derivatives : Research has detailed synthetic pathways leading to various derivatives of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride, enhancing understanding of its reactivity and potential applications in drug design .
Comparison with Related Compounds
The compound's unique substitution pattern on the adamantane core distinguishes it from other similar compounds such as memantine hydrochloride and amantadine hydrochloride. This uniqueness may confer distinct biological activities that are currently under investigation.
| Compound Name | Uses | Unique Features |
|---|---|---|
| Memantine Hydrochloride | Alzheimer's treatment | NMDA receptor antagonist |
| Amantadine Hydrochloride | Antiviral and antiparkinsonian | Blocks viral replication |
| 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride | Potential neurological therapy | Distinct adamantane derivative |
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The compound’s adamantane structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Adamantane-Based Amines
Key Observations :
- Trimethyladamantane derivatives (e.g., Memantine analog) prioritize NMDA receptor modulation over sEH inhibition due to distinct substitution patterns .
- Synthetic Efficiency : Derivatives with branched adamantane substituents (e.g., 4c) show higher yields (58%) than linear analogs (4g, 42%), suggesting steric effects influence reaction kinetics .
Aromatic and Heterocyclic Ethanamine Derivatives
Key Observations :
- Pharmacological Diversity : While adamantane derivatives target sEH or NMDA receptors, aromatic ethanamines (e.g., 1d) are associated with serotonergic pathways, highlighting scaffold-dependent activity .
Physicochemical and Pharmacokinetic Comparison
- Lipophilicity : Adamantane derivatives exhibit higher logP values (predicted >3.5) than aromatic ethanamines (e.g., 1d, logP ~2.1), favoring CNS penetration .
- Solubility : Hydrochloride salts improve aqueous solubility, but adamantane’s hydrophobicity may still limit bioavailability compared to polar heterocycles (e.g., pyridyl derivatives in ) .
Biological Activity
1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride, also known as 3,5-dimethyladamantan-1-amine hydrochloride, is a compound derived from the adamantane structure, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 246.83 g/mol
- CAS Number : 24644-08-4
The compound is believed to interact with various biological pathways due to its structural similarity to other adamantane derivatives. Its primary mechanism involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of fatty acids and the inflammatory response.
Inhibition of Soluble Epoxide Hydrolase (sEH)
The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which exhibit anti-inflammatory and vasodilatory effects. This mechanism has been linked to therapeutic benefits in conditions such as hypertension, pain management, and other inflammatory diseases .
Anti-inflammatory Effects
Research indicates that compounds similar to 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride can significantly reduce inflammation markers. For instance, studies have shown that sEH inhibitors lower levels of pro-inflammatory cytokines like TNF-α and IL-6 . The compound's ability to modulate these inflammatory pathways suggests its potential use in treating inflammatory diseases.
Analgesic Properties
The analgesic effects associated with this compound stem from its influence on pain pathways through sEH inhibition. By reducing the conversion of EETs to diols, it may enhance endogenous pain relief mechanisms without the addictive potential seen in traditional analgesics .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride, and what reagents are critical for optimizing yield?
- Methodology : The synthesis typically involves alkylation of adamantane derivatives followed by amination. Key steps include:
Alkylation : Reacting 3,5-dimethyladamantane with methylating agents (e.g., methyl chloride or bromide) under acidic conditions to introduce methyl groups.
Amination : Introducing the ethanamine moiety via reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium catalysts.
Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt.
- Critical reagents include methylating agents, ammonia/amine sources, and reducing agents. Reaction temperatures (80–120°C) and solvent polarity significantly impact yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions on the adamantane cage and amine group. For example, adamantane methyl protons resonate at δ 1.2–1.8 ppm, while the ethylamine chain shows signals at δ 2.5–3.5 ppm .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) resolves the rigid adamantane framework and salt formation. Disorder in the methyl or amine groups may require twin refinement or high-resolution data .
Q. What analytical methods ensure purity and stability assessment during storage?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid.
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for adamantane derivatives).
- Karl Fischer Titration : Monitors hygroscopicity, critical for hydrochloride salts. Store desiccated at −20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems, such as soluble epoxide hydrolase (sEH) inhibition?
- Methodology :
- Enzyme Assays : Use fluorescent substrates (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxyran-2-yl)methyl] carbonate) to measure sEH activity. IC50 values are derived from dose-response curves .
- Molecular Docking : Compare binding affinities of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine derivatives with sEH’s catalytic pocket using AutoDock Vina. The adamantane moiety’s hydrophobicity enhances target engagement .
Q. How should contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethylamine with propylamine) to isolate functional groups responsible for specific activities.
- Model Systems : Compare outcomes across in vitro (e.g., RAW 264.7 macrophages for inflammation) and in vivo models (e.g., LPS-induced murine sepsis). Discrepancies often arise from bioavailability or metabolic differences .
Q. What challenges arise in crystallographic analysis, and how can they be addressed?
- Methodology :
- Disorder Handling : Use SHELXL’s PART instruction to model disordered methyl or amine groups. High-resolution data (≤1.0 Å) improves accuracy.
- Twinned Data : Apply twin refinement (e.g., BASF parameter in SHELXL) for non-merohedral twinning. HKLF5 format merges overlapping reflections .
Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what optimization strategies are recommended?
- Methodology :
- In Vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays. Adamantane derivatives often show slow hepatic clearance due to steric hindrance.
- In Vivo : Conduct bioavailability studies in rodents via oral/intravenous administration. Liposomal encapsulation or PEGylation can enhance solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
